![molecular formula C8H10N2O3 B11779053 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)
5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 5,6,7,8-tetrahidropirazolo[5,1-b][1,3]oxazepín-2-carboxílico: es un compuesto heterocíclico que presenta una estructura bicíclica única. Este compuesto es de gran interés en el campo de la química medicinal debido a sus potenciales actividades biológicas y su papel como andamiaje para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5,6,7,8-tetrahidropirazolo[5,1-b][1,3]oxazepín-2-carboxílico normalmente implica la ciclación de precursores adecuados. Un método común implica la cicloadición dipolar 1,3 de una sidnona a una amida de ácido propargílico, seguida de transformaciones adicionales del grupo funcional . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y catalizadores para facilitar el proceso de ciclación.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como garantizar que el proceso sea rentable y respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 5,6,7,8-tetrahidropirazolo[5,1-b][1,3]oxazepín-2-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes actividades biológicas.
Sustitución: Las reacciones de sustitución pueden introducir nuevos sustituyentes en el andamiaje bicíclico, lo que permite la exploración de relaciones estructura-actividad.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se pueden usar varios electrófilos y nucleófilos en reacciones de sustitución, dependiendo del grupo funcional que se desee introducir.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: En química, el ácido 5,6,7,8-tetrahidropirazolo[5,1-b][1,3]oxazepín-2-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos espacios químicos y el desarrollo de nuevos compuestos.
Biología: Este compuesto tiene posibles aplicaciones en biología como una sonda para estudiar varios procesos biológicos. Su capacidad para interactuar con objetivos biológicos lo convierte en una herramienta valiosa para la investigación.
Medicina: En medicina, se investiga el ácido 5,6,7,8-tetrahidropirazolo[5,1-b][1,3]oxazepín-2-carboxílico por sus posibles propiedades terapéuticas. Puede servir como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades únicas. Su versatilidad lo convierte en un componente valioso en diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 5,6,7,8-tetrahidropirazolo[5,1-b][1,3]oxazepín-2-carboxílico implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. Al unirse a estos objetivos, el compuesto puede modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares:
- Ácido 5,6,7,8-tetrahidropirazolo[1,5-a]piridín-2-carboxílico
- Ácido 5,6,7,8-tetrahidropirazolo[1,5-a]piridín-3-carboxílico
- 5,6,7,8-Tetrahidro[1,2,4]triazolo-[4,3-a]piridina
Comparación: En comparación con estos compuestos similares, el ácido 5,6,7,8-tetrahidropirazolo[5,1-b][1,3]oxazepín-2-carboxílico presenta un anillo oxazepínico único, que puede conferir actividades biológicas y reactividad química distintas. Esta singularidad lo convierte en un andamiaje valioso para el descubrimiento de fármacos y otras aplicaciones .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)6-5-7-10(9-6)3-1-2-4-13-7/h5H,1-4H2,(H,11,12) |
Clave InChI |
MZAIAVJLRZRTPR-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2=CC(=NN2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B11778977.png)
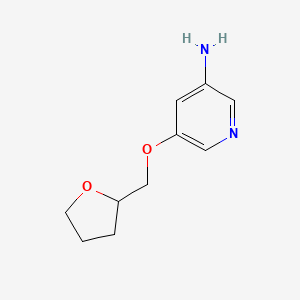
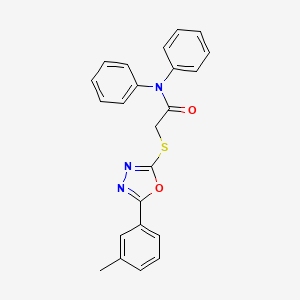
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)
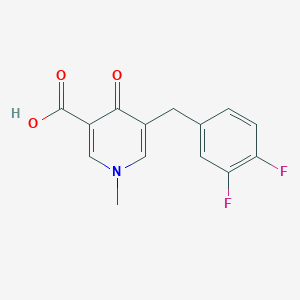
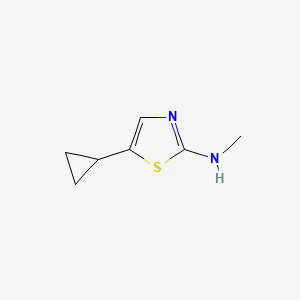
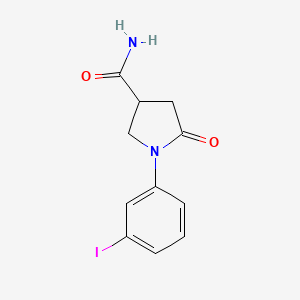

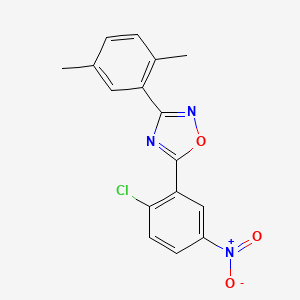

![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)


